3',5'-Dimethyl-3-(4-fluorophenyl)propiophenone

Description

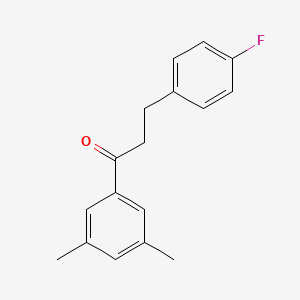

3',5'-Dimethyl-3-(4-fluorophenyl)propiophenone is a substituted propiophenone derivative featuring a 4-fluorophenyl group at the 3-position and methyl groups at the 3' and 5' positions of the benzene ring. This compound belongs to a class of aromatic ketones with applications in pharmaceuticals, agrochemicals, and materials science. Its structural uniqueness lies in the interplay between electron-withdrawing (fluorine) and electron-donating (methyl) substituents, which influence its physicochemical and biological properties .

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-9-13(2)11-15(10-12)17(19)8-5-14-3-6-16(18)7-4-14/h3-4,6-7,9-11H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKVQROEDJKGAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644583 | |

| Record name | 1-(3,5-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-40-6 | |

| Record name | 1-Propanone, 1-(3,5-dimethylphenyl)-3-(4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dimethyl-3-(4-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,5-dimethylacetophenone and 4-fluorobenzoyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of 3’,5’-Dimethyl-3-(4-fluorophenyl)propiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dimethyl-3-(4-fluorophenyl)propiophenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 3',5'-Dimethyl-3-(4-fluorophenyl)propiophenone serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution reactions:

- Oxidation : Can produce carboxylic acids or ketones.

- Reduction : Converts the ketone group to an alcohol.

- Substitution : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Biology

The compound has been studied for its potential biological effects, including enzyme inhibition and receptor binding. Notably, it has shown promise in various biological assays:

- Antioxidant Activity : Research indicates that derivatives of this compound exhibit significant antioxidant properties, surpassing well-known antioxidants like ascorbic acid .

- Cytotoxic Effects : In vitro studies have demonstrated that certain derivatives possess cytotoxic effects against cancer cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer) cells .

Medicine

Ongoing research is investigating the pharmacological properties of this compound. Potential therapeutic applications include:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties.

- Analgesic Effects : Its analgesic potential is being explored in various experimental models.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals, including fragrances and dyes. Its stability and unique reactivity make it suitable for developing new materials and chemical processes.

Case Studies

- Antioxidant Activity Study :

- Cytotoxicity Evaluation :

Mechanism of Action

The mechanism of action of 3’,5’-Dimethyl-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Structural Effects

The substituent patterns on propiophenone derivatives significantly alter their properties. Key analogs include:

| Compound Name | Substituents (Positions) | Key Structural Features |

|---|---|---|

| 3',5'-Dimethyl-3-(4-fluorophenyl)propiophenone | 3'-,5'-CH₃; 3-(4-F-C₆H₄) | Fluorine (electron-withdrawing), methyl (electron-donating) |

| 3',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone | 3'-,5'-CH₃; 3-(2-SCH₃-C₆H₄) | Thiomethyl (polarizable, sulfur-containing) |

| 3',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone | 3'-,5'-CH₃; 3-(3,4,5-F₃-C₆H₂) | Multiple fluorines (enhanced electronegativity) |

| 3-(4-Trifluoromethylphenyl)propiophenone | 3-(4-CF₃-C₆H₄) | Trifluoromethyl (strong electron-withdrawing) |

| Propiophenone (parent compound) | No substituents | Baseline aromatic ketone structure |

Key Observations :

Physicochemical Properties

Limited direct data exist for the target compound, but inferences can be drawn from analogs:

- Melting Points: Propiophenone derivatives with bulky substituents (e.g., acetoxymercuri groups) exhibit higher melting points (124–190°C) due to increased molecular rigidity . The target compound’s methyl and fluorine substituents likely result in a melting point between 100–150°C, intermediate between propiophenone (18°C) and heavily substituted analogs.

- Solubility : Fluorine and methyl groups may reduce aqueous solubility compared to hydroxylated derivatives (e.g., metabolites in and ), which exhibit improved solubility via glucuronidation .

Biological Activity

3',5'-Dimethyl-3-(4-fluorophenyl)propiophenone, a compound belonging to the class of ketones, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, antifungal, and cytotoxic effects, supported by relevant data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a fluorinated phenyl group, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains and fungi, revealing significant inhibition of growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The compound demonstrated a dose-dependent response, particularly effective against Candida albicans, a common fungal pathogen associated with biofilm formation and infections .

Antifungal Activity

In a detailed antifungal susceptibility test against Candida albicans, the compound showed a MIC of 16 µg/mL. Further assessments indicated that it inhibited yeast virulence factors such as adherence to epithelial cells and germ tube formation. The results are summarized below:

| Concentration (µg/mL) | Germ Tube Formation (%) |

|---|---|

| Control | 92 |

| 8 | 75 |

| 16 | 48 |

| 32 | 12 |

At higher concentrations (32 µg/mL), the compound significantly reduced germ tube formation, indicating its potential as an antifungal agent .

Cytotoxic Effects

The cytotoxicity of this compound was assessed in various cancer cell lines. The results demonstrated that the compound induced apoptosis in cancer cells, with an IC50 value of approximately 25 µg/mL in breast cancer cell lines.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 35 |

These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment due to its ability to induce cell death .

Case Studies

- Antifungal Study : A study focused on the antifungal activity of derivatives of propiophenone against Candida albicans. The findings highlighted that modifications in the chemical structure could enhance antifungal potency. The study concluded that compounds similar to this compound could be further developed into effective antifungal agents .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various ketones on cancer cell lines. It was observed that compounds with similar structural features to this compound exhibited significant anticancer activity, suggesting a promising direction for future drug development .

Q & A

Basic Questions

Q. What synthetic routes are recommended for 3',5'-Dimethyl-3-(4-fluorophenyl)propiophenone, and how can reaction conditions be optimized?

- Answer : Key methods include Friedel-Crafts acylation (using 4-fluorobenzoyl chloride and a methyl-substituted aromatic precursor with AlCl₃ as a catalyst) and halogen substitution (replacing functional groups on pre-fluorinated intermediates) . Optimization involves controlling temperature (e.g., 0–5°C for acylation), solvent selection (e.g., dichloromethane for Lewis acid compatibility), and stoichiometric ratios (e.g., 1.2:1 acyl chloride to aromatic substrate). Catalytic carbonylation, as described for analogous fluorinated ketones, may also apply but requires Pd-based catalysts and CO gas .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.6 ppm) .

- GC-MS : Confirms molecular weight (e.g., parent ion at m/z ~260) and detects impurities via fragmentation patterns .

- FT-IR : Validates carbonyl (C=O stretch ~1680–1720 cm⁻¹) and aromatic C-F bonds (~1220–1280 cm⁻¹) .

Q. What handling and storage protocols are critical for fluorinated aromatic ketones?

- Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Use desiccants (silica gel) to avoid moisture. Handle in fume hoods with PPE (gloves, goggles) due to potential irritancy .

Advanced Research Questions

Q. How can enzymatic methods like Baeyer-Villiger monooxygenases (BVMOs) modify this compound, and how is catalytic efficiency improved?

- Answer : BVMOs (e.g., ssnBVMO) oxidize ketones to esters or lactones. For 3',5'-dimethyl derivatives:

- Substrate engineering : Introduce electron-withdrawing groups (e.g., -F) to enhance enzyme-substrate binding .

- Fusion proteins : Coupling BVMOs with cofactor-regenerating enzymes (e.g., PTDH) increases NADPH efficiency, achieving >60% conversion with minimal cofactor use .

- Reaction monitoring : Use SPE extraction and GC-MS to quantify products (e.g., phenyl propanoate) and optimize incubation time/temperature .

Q. How do researchers resolve contradictions in spectral data for fluorinated aromatic ketones?

- Answer :

- Multi-technique validation : Cross-reference NMR, IR, and high-resolution MS to confirm assignments (e.g., distinguishing meta/para fluorine effects in ¹⁹F NMR) .

- Computational modeling : DFT calculations predict chemical shifts and vibrational frequencies to validate experimental data .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous substituent positions .

Q. What experimental designs assess substituent effects on reactivity in downstream reactions?

- Answer :

- Comparative synthesis : Prepare analogs (e.g., varying -CH₃/-OCH₃ at 3',5' positions) and compare reaction rates in nucleophilic additions or reductions .

- Kinetic studies : Use stopped-flow spectroscopy to measure activation energy differences caused by steric/electronic effects .

- Hammett analysis : Correlate substituent σ values with reaction outcomes (e.g., in SNAr reactions) .

Q. How are by-products analyzed during synthesis, and what mitigation strategies exist?

- Answer :

- Chromatography : HPLC/GC-MS identifies by-products (e.g., di- or tri-fluorinated isomers) .

- Mechanistic studies : Probe intermediates via in situ IR or quenching experiments to adjust stepwise conditions (e.g., slower acyl chloride addition reduces dimerization) .

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc) to isolate the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.